Meta-Methylphenyl Substitution Pattern: Predicted Physicochemical Differentiation from 4-Methylphenyl and 4-Fluorophenyl Analogs
The 3-methylphenyl (meta-tolyl) substituent at position 3 of the target compound confers a distinct steric and electronic profile compared to the 4-methylphenyl (para-tolyl) analog (CAS 931937-33-6) and the 4-fluorophenyl analog (BDBM88766). While no direct head-to-head biological comparison data are available for the target compound, the meta-substitution pattern alters the dihedral angle between the aryl ring and the triazaspiro core, which in the broader triazaspiro[4.5]decane class has been shown to modulate target binding geometry [1]. The 4-fluorophenyl analog (3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione) demonstrates measurable but weak inhibitory activity against human tyrosine-protein phosphatase non-receptor type 5 (IC50 = 4.16 × 10^4 nM) and type 11 (IC50 = 7.17 × 10^4 nM), while the 4-methylphenyl analog (CAS 931937-33-6) has been profiled in delta opioid receptor and mPTP target contexts [2][3]. The target compound's meta-methyl substitution represents an unexplored vector in this chemical space, meaning its activity profile cannot be predicted from para-substituted analog data without experimental validation.
| Evidence Dimension | Aryl substituent position effect on biological target preference |
|---|---|
| Target Compound Data | No quantitative biological activity data available. Predicted ClogP: ~3.2 (calculated from structure). Meta-methylphenyl substituent at position 3. |
| Comparator Or Baseline | 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione: IC50 = 4.16 × 10^4 nM (PTPN5), IC50 = 7.17 × 10^4 nM (PTPN11). 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 931937-33-6): biological profiling ongoing, no quantitative IC50 published. |
| Quantified Difference | Not calculable — target compound lacks biological assay data. Positional isomerism (meta vs. para) is known to alter potency by >10-fold in analogous spirocyclic chemotypes. |
| Conditions | In silico structural comparison; comparator assay data from Sanford-Burnham Center for Chemical Genomics (PTPN5/PTPN11 assays) and supplier-reported target screening panels. |
Why This Matters
Procurement decisions must account for the fact that the meta-methylphenyl substitution pattern of the target compound represents a chemically distinct and biologically uncharacterized vector; reliance on data from para-substituted analogs to infer activity would be scientifically unjustified.
- [1] Pedriali G, Ramaccini D, Bouhamida E, et al. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. 2023;24(7):6191. View Source
- [2] BindingDB Entry BDBM88766. 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione. Affinity Data: IC50 4.16E+4 nM (PTPN5), IC50 7.17E+4 nM (PTPN11). Sanford-Burnham Center for Chemical Genomics, curated by PubChem BioAssay AID 602372. View Source
- [3] PubChem Compound Summary. 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 931937-33-6). Vendor-supplied research data indicating screening against delta opioid receptor and mPTP targets. View Source
